2'-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride
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Overview
Description
2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxyethyl group, and an aminobutyranilide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminobutyranilide Core: The initial step involves the reaction of aniline with butyric acid derivatives under acidic conditions to form the aminobutyranilide core.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride.
Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced through a nucleophilic substitution reaction using 2-methoxyethyl chloride.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide
- 4-(2-Methoxyethyl)aminobutyranilide
- 2’-Ethyl-4-aminobutyranilide
Uniqueness
2’-Ethyl-4-(2-methoxyethyl)aminobutyranilide hydrochloride stands out due to its enhanced solubility and stability in aqueous solutions, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
67262-72-0 |
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Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
[4-(2-ethylanilino)-4-oxobutyl]-(2-methoxyethyl)azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-3-13-7-4-5-8-14(13)17-15(18)9-6-10-16-11-12-19-2;/h4-5,7-8,16H,3,6,9-12H2,1-2H3,(H,17,18);1H |
InChI Key |
QRLLSJFGSOGZFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC[NH2+]CCOC.[Cl-] |
Origin of Product |
United States |
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